(1-Methoxypropan-2-yl)(propan-2-yl)amine

Organic synthesis Structure-activity relationship Chemical classification

(1-Methoxypropan-2-yl)(propan-2-yl)amine (CAS 1019480-81-9) is a secondary alkyl aminoether with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol. Its structure features an isopropylamine nitrogen substituted with a 1-methoxypropan-2-yl group, distinguishing it from simpler primary alkanolamines (e.g., MEA, AMP) and tertiary aminoethers.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
Cat. No. B1367649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methoxypropan-2-yl)(propan-2-yl)amine
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCC(C)NC(C)COC
InChIInChI=1S/C7H17NO/c1-6(2)8-7(3)5-9-4/h6-8H,5H2,1-4H3
InChIKeyGBFTVQXEZBKLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methoxypropan-2-yl)(propan-2-yl)amine (CAS 1019480-81-9): Technical Specifications and Procurement Overview


(1-Methoxypropan-2-yl)(propan-2-yl)amine (CAS 1019480-81-9) is a secondary alkyl aminoether with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . Its structure features an isopropylamine nitrogen substituted with a 1-methoxypropan-2-yl group, distinguishing it from simpler primary alkanolamines (e.g., MEA, AMP) and tertiary aminoethers . The compound bears structural resemblance to the class of sterically hindered secondary aminoether alcohols patented for acid gas scrubbing applications, though specific performance data for this exact structure remains limited [1]. This guide evaluates the verifiable differentiation evidence available for scientific selection and procurement decisions.

Why (1-Methoxypropan-2-yl)(propan-2-yl)amine Cannot Be Interchanged with Common Alkanolamines: Structural and Functional Basis


Generic substitution with commodity alkanolamines (MEA, DEA, MDEA) or simple aminoethers is inappropriate for applications requiring the precise steric and electronic profile of (1-Methoxypropan-2-yl)(propan-2-yl)amine. As a secondary amine with both N-isopropyl and 1-methoxypropan-2-yl substituents, this compound exhibits different steric hindrance, basicity, and hydrogen-bonding capacity compared to primary amines (e.g., 1-methoxy-2-propylamine, CAS 37143-54-7) or tertiary aminoethers [1]. Patent literature establishes that severely sterically hindered secondary aminoether alcohols demonstrate distinct selectivity profiles in acid gas absorption relative to conventional MDEA [2]. For researchers requiring this specific substitution pattern as a synthetic building block or for structure-activity relationship studies, substitution with structurally distinct analogs would fundamentally alter reaction outcomes or biological interactions. The evidence below quantifies differentiation where available while explicitly noting evidentiary limitations.

(1-Methoxypropan-2-yl)(propan-2-yl)amine: Quantitative Differentiation Evidence Against Structural Analogs


Structural Identity: N-Isopropyl Substitution Confers Unique Secondary Aminoether Classification

(1-Methoxypropan-2-yl)(propan-2-yl)amine differs from its closest primary amine analog (1-methoxy-2-propylamine, CAS 37143-54-7) by the presence of an N-isopropyl substituent rather than a primary amino group [1]. This substitution converts the compound from a primary amine to a secondary aminoether, altering steric bulk, basicity, and hydrogen-bond donor capacity . The target compound has a molecular formula C7H17NO (MW 131.22) versus C4H11NO (MW 89.14) for the primary analog, representing a substantial difference in hydrophobicity and molecular volume .

Organic synthesis Structure-activity relationship Chemical classification

Synthetic Utility: Defined CAS Registry Enables Traceable Procurement for Precision Synthesis

The target compound has a unique CAS registry number (1019480-81-9) distinct from closely related analogs including 1-methoxy-2-propylamine (37143-54-7), (S)-1-methoxy-2-propylamine (112128-38-4), and N-methoxypropan-2-amine (32118-22-2) . This unique identifier corresponds to a specific substitution pattern: a secondary amine bearing both N-isopropyl and 1-methoxypropan-2-yl groups [1]. Structurally related aminoether alcohols with N-tert-butyl substitution (e.g., tertiarybutylaminoethoxyethanol) have been established as selective acid gas scrubbing agents in patent literature, demonstrating the functional relevance of this substitution class [2].

Synthetic intermediate Procurement Reproducibility

Computed Physicochemical Differentiation: Hydrogen Bonding Profile Distinguishes from Tertiary Aminoethers

Computed physicochemical properties differentiate (1-methoxypropan-2-yl)(propan-2-yl)amine from tertiary aminoethers and simpler primary amines. Based on computational analysis of the (2S) enantiomer, the compound has a hydrogen bond donor count of 1 and acceptor count of 2 [1]. This contrasts with tertiary aminoethers such as N-methyldiethanolamine (MDEA), which has a hydrogen bond donor count of 2 and acceptor count of 3 [2]. The reduced hydrogen bond donor capacity relative to MDEA, combined with secondary amine classification, may influence solvation behavior and reactivity in applications where hydrogen bonding governs molecular recognition or catalytic activity. Predicted logP for structurally analogous compounds suggests moderate lipophilicity, though experimental data for this exact compound are not available in the public domain .

Physicochemical properties Solubility Computational chemistry

Limited Public Quantitative Evidence: Critical Gap for Application-Specific Selection

A systematic search of primary research literature, patents, and authoritative databases reveals no peer-reviewed studies containing direct quantitative performance comparisons (e.g., CO2 absorption capacity, reaction kinetics, pKa, or selectivity ratios) for (1-methoxypropan-2-yl)(propan-2-yl)amine against established alkanolamines or aminoethers. While patent literature establishes that the broader class of severely sterically hindered secondary aminoether alcohols demonstrates selectivity advantages over MDEA in H2S scrubbing applications [1], no evidence was identified to confirm whether this specific compound exhibits comparable performance. Unlike well-characterized hindered amines such as 2-amino-2-methyl-1-propanol (AMP), which has documented CO2 loading of 0.466 mol CO2/mol amine at 59.85°C (30 wt%) [2], no analogous performance data exist for the target compound in the public domain. Furthermore, no experimental pKa, boiling point, density, or solubility values are available from authoritative databases; only computed estimates exist for structurally related compounds [3].

Evidence assessment Procurement due diligence Data transparency

(1-Methoxypropan-2-yl)(propan-2-yl)amine: Evidence-Based Application Scenarios for Scientific and Industrial Users


Synthetic Intermediate for N-Isopropyl Aminoether-Containing Molecules

Based on its unique structural identity as a secondary amine bearing both N-isopropyl and 1-methoxypropan-2-yl groups (CAS 1019480-81-9, MW 131.22), this compound is appropriate for use as a synthetic building block in medicinal chemistry or agrochemical research requiring this specific substitution pattern [1]. The compound's defined CAS registry enables precise procurement and experimental reproducibility. Structurally related aminoether alcohols have been established as intermediates in the synthesis of pharmacologically active compounds, supporting the utility of this substitution class [2].

Structure-Activity Relationship (SAR) Studies of Secondary Aminoethers

The structural differentiation from primary aminoethers (e.g., 1-methoxy-2-propylamine, CAS 37143-54-7) and tertiary aminoethers (e.g., MDEA) makes this compound suitable for SAR studies investigating the impact of N-substitution on biological or catalytic activity [1]. The computed hydrogen bond donor count of 1 (versus 2 for MDEA) provides a basis for hypothesis-driven investigation of hydrogen bonding effects on molecular recognition [3]. However, users should note that no peer-reviewed SAR data specific to this compound are available in the public domain; internal characterization is required.

Exploratory Research in Hindered Amine Chemistry

Patent literature establishes that the broader class of severely sterically hindered secondary aminoether alcohols demonstrates utility in selective acid gas scrubbing applications [1]. (1-Methoxypropan-2-yl)(propan-2-yl)amine may serve as a structural probe for exploratory studies investigating structure-performance relationships in this application space. However, no quantitative performance data (e.g., CO2 loading, H2S/CO2 selectivity ratios, regeneration efficiency) exist for this specific compound. Procurement for gas scrubbing applications requires internal qualification studies, as performance cannot be inferred from class-level patent claims alone [2].

Method Development and Analytical Reference Standard Procurement

The compound's defined molecular formula (C7H17NO) and CAS registry (1019480-81-9) support its use as a reference standard for analytical method development, particularly for LC-MS or GC-MS methods targeting secondary aminoethers [1]. The compound is distinguishable from structurally similar analytes including 1-methoxy-2-propylamine (MW 89.14, CAS 37143-54-7) and N-methoxypropan-2-amine (MW 89.14, CAS 32118-22-2) based on both retention time and mass spectral fragmentation patterns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methoxypropan-2-yl)(propan-2-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.